3-(4-Chlorophenoxy)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Chlorophenoxy)pyrrolidine can be achieved through various methods. One efficient approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method yields a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols has been explored, providing pyrrolidines in very good yields .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrrolidine ring fused with a 4-chlorophenyl group. The incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization results in the formation of two new ligands .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings are a cornerstone in medicinal chemistry due to their versatility and efficacy in treating human diseases. Their sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage through a phenomenon known as “pseudorotation.” This versatility supports the design of bioactive molecules with target selectivity across various biological profiles. The review by Petri et al. (2021) delves into the synthesis strategies and structure-activity relationships (SAR) of pyrrolidine derivatives, highlighting their significance in developing novel compounds with diverse biological activities (Petri et al., 2021).
Pyrrolizidine Alkaloids and Biosynthesis
The evolution of pyrrolizidine alkaloid biosynthesis, particularly within the Senecioneae tribe, demonstrates the ecological roles of these compounds. Langel, Ober, and Pelser (2011) review the genetic and enzymatic pathways leading to pyrrolizidine alkaloids, highlighting their defensive mechanism against herbivores. This study illuminates the biochemical diversity and evolutionary significance of these alkaloids in plant defense (Langel, Ober, & Pelser, 2011).
Environmental Impact of Chlorophenoxypyridines
The environmental implications of chlorophenoxypyridines and their derivatives have been a subject of research, particularly concerning polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Studies by Altarawneh et al. (2009) review the formation, chlorination, and destruction mechanisms of PCDD/Fs, providing insight into their toxicity and bioaccumulation. This research is crucial for understanding the environmental and health risks associated with these compounds (Altarawneh et al., 2009).
Mechanism of Action
Target of Action
Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of Action
Pyrrolidine derivatives are known to interact with various targets, leading to different biological effects .
Biochemical Pathways
Pyrrolidine derivatives are known to affect various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of bioactivities such as antibiotic, antitumor, antifungal, and antiviral .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenoxy)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteomic research targets . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby influencing their activity. This compound’s interaction with biomolecules can lead to either inhibition or activation of enzymatic functions, depending on the context of the reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have cytotoxic effects on certain cancer cell lines . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, studies have shown that high doses of this compound can cause significant toxicity in animal models, affecting various organs and systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3-(4-chlorophenoxy)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDFBKVKKRBGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28491-02-3 | |
Record name | 3-(4-Chlorophenoxy)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28491-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-chlorophenoxy)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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